Mass Spectrometric Differentiation: m/z 341.163 Precursor Ion and m/z 280.109 Fragment Distinguish Citalopram N-Oxide from Parent Citalopram (m/z 325.172)
In ESI-Q-TOF MS/MS analysis, Citalopram N-Oxide exhibits a precursor ion at m/z 341.163, representing a delta m/z of +15.990 compared to the parent citalopram precursor ion at m/z 325.172, corresponding precisely to the addition of an oxygen atom in the N-oxide moiety [1]. Upon fragmentation, both compounds yield a characteristic fluorobenzene fragment at m/z 109.044, but Citalopram N-Oxide also produces a distinct fragment at m/z 280.109 resulting from cleavage between the tertiary amine N-oxide group, which is diagnostic for the presence of the N-oxide functionality [1]. This mass difference provides unambiguous analytical differentiation and enables selective quantification in complex biological or pharmaceutical matrices using LC-MS/MS methods validated for the compound [2].
| Evidence Dimension | Mass Spectrometric Precursor Ion (m/z) |
|---|---|
| Target Compound Data | m/z 341.163 |
| Comparator Or Baseline | Citalopram (parent drug): m/z 325.172 |
| Quantified Difference | Δ m/z = +15.990 (corresponding to one oxygen atom) |
| Conditions | ESI-Q-TOF MS/MS in positive ion mode; C18 reversed-phase chromatography |
Why This Matters
This unique MS signature ensures that the reference standard provides a definitive, verifiable signal that cannot be misassigned to the parent drug or other metabolites, which is critical for impurity quantification in stability studies and ANDA submissions.
- [1] Bouslimani A, et al. Lifestyle chemistries from phones for individual profiling. Proc Natl Acad Sci USA. 2016;113(48):E7645-E7654. Figure 5. View Source
- [2] Wu CM, Wang SH, Hu GX, Zhou YF. Determination of citalopram and its metabolites in rat plasma by UPLC-MS/MS. Chin J Clin Pharmacol. 2015;(3):212-215. View Source
